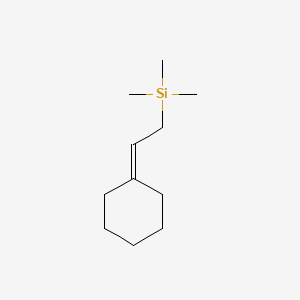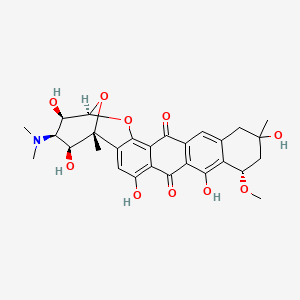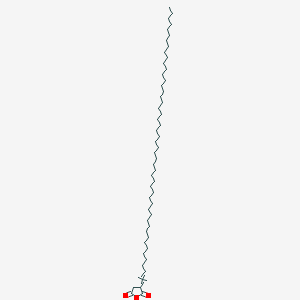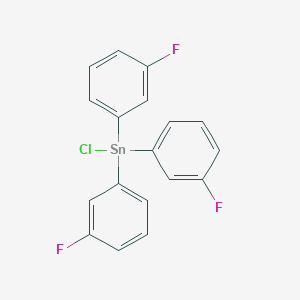
Silane, (2-cyclohexylideneethyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (2-cyclohexylideneethyl)trimethyl- is an organosilicon compound with the molecular formula C11H22Si. It features a cyclohexylideneethyl group attached to a trimethylsilane moiety. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are characterized by the presence of one or more silicon atoms bonded to hydrogen and/or organic groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-cyclohexylideneethyl)trimethyl- typically involves the reaction of cyclohexylideneethyl derivatives with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom in trimethylchlorosilane is replaced by the cyclohexylideneethyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (2-cyclohexylideneethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Silane, (2-cyclohexylideneethyl)trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of Silane, (2-cyclohexylideneethyl)trimethyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can engage in hyperconjugation, stabilizing positive charges and facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Allyltrimethylsilane
- Vinyltrimethylsilane
- Phenyltrimethylsilane
Uniqueness
Silane, (2-cyclohexylideneethyl)trimethyl- is unique due to its cyclohexylideneethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective activation or stabilization of intermediates.
Eigenschaften
CAS-Nummer |
63922-76-9 |
|---|---|
Molekularformel |
C11H22Si |
Molekulargewicht |
182.38 g/mol |
IUPAC-Name |
2-cyclohexylideneethyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h9H,4-8,10H2,1-3H3 |
InChI-Schlüssel |
MXBJYMQIMKJXKC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)


![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)



![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)

![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)


